CoQ6 - 1065-31-2

CoQ6

Catalog Number: EVT-371622
CAS Number: 1065-31-2
Molecular Formula: C39H58O4
Molecular Weight: 590.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CoQ6 Monooxygenase (Coq6) is a flavin-dependent monooxygenase localized in the mitochondria of eukaryotic cells, including yeast (Saccharomyces cerevisiae) and humans. [, ] This enzyme plays a crucial role in the biosynthesis of Coenzyme Q (CoQ), also known as ubiquinone, which is an essential lipid-soluble electron carrier in the mitochondrial respiratory chain. [, ] Coq6 is highly conserved across various species, making yeast an excellent model organism for studying its function and the CoQ biosynthetic pathway. [, ]

Future Directions
  • Exploring the Potential of Coq6 Bypass Therapy in Humans: The discovery that certain compounds can bypass Coq6 deficiency in yeast and human cell lines provides a promising avenue for developing new treatments for individuals with COQ6 mutations. [, ] Future research should focus on translating these findings into clinical trials to evaluate the efficacy and safety of these compounds in human patients.

Coenzyme Q10 (CoQ10)

  • Relevance: CoQ10 is a higher homolog of CoQ6, sharing the same basic structure but possessing ten isoprene units in its tail compared to six in CoQ6. Both molecules are involved in the mitochondrial respiratory chain and exhibit antioxidant activity. CoQ10 is often used as a treatment option for CoQ deficiencies, including those caused by mutations in CoQ6, due to its ability to partially restore CoQ levels and improve symptoms. [, , , , , , ]

4-Hydroxybenzoic acid (4HB)

  • Relevance: 4HB serves as the primary aromatic ring precursor in the CoQ6 biosynthetic pathway. [, , , , ]

Para-aminobenzoic acid (pABA)

  • Relevance: Similar to 4HB, pABA can act as an aromatic ring precursor for CoQ6 in yeast, offering an alternative route for CoQ6 biosynthesis. [, , , , ]

3-Hexaprenyl-4-hydroxybenzoic acid (HHB)

  • Relevance: HHB is a direct precursor of CoQ6 and its accumulation in coq6 mutants highlights the importance of Coq6 in the biosynthetic pathway. [, , ]

3-Hexaprenyl-4-hydroxyphenol (4-HP6)

  • Relevance: 4-HP6 serves as a model substrate for studying the enzymatic activity of Coq6 and its role in CoQ6 biosynthesis. [, ]

3-Decaprenyl-1,4-benzoquinone

  • Relevance: The accumulation of 3-decaprenyl-1,4-benzoquinone in human cells lacking COQ6 [] provides insights into the order of reactions in the CoQ biosynthetic pathway and suggests a potential difference in the pathway between yeast (producing CoQ6) and mammals (producing CoQ10).

Vanillic acid (VA)

  • Relevance: Vanillic acid can functionally replace 4HB in the CoQ6 biosynthetic pathway, rescuing CoQ6 deficiency in yeast and human cells lacking COQ6. This suggests its potential as a therapeutic agent for CoQ6 deficiencies. [, ]

2,4-Dihydroxybenzoic acid (2,4-diHB)

  • Relevance: 2,4-diHB has been shown to prevent the progression of focal segmental glomerulosclerosis (FSGS) and renal fibrosis in a podocyte-specific Coq6 knockout mouse model. It suggests a potential therapeutic approach for treating CoQ deficiency-related renal diseases caused by COQ6 mutations. [, ]

Demethoxy-Q6 (DMQ6)

  • Relevance: DMQ6 is the direct precursor of CoQ6. The accumulation of DMQ6 in certain coq mutants suggests specific enzymatic blockades in the pathway. [, , ]

5-Demethoxy-Q6

  • Relevance: 5-Demethoxy-Q6 is an intermediate formed before the Coq7-dependent step in the CoQ6 biosynthesis. Its accumulation suggests a potential regulatory role for Coq7 in the pathway. []

Kaempferol

  • Relevance: Kaempferol acts as a novel aromatic ring precursor for CoQ6 biosynthesis in mammalian cells, offering a potential alternative route for CoQ production. []
Source and Classification

Coenzyme Q6 is classified as a quinone and belongs to the family of coenzymes known as ubiquinones. It is characterized by its long hydrophobic tail composed of six isoprene units, which distinguishes it from other forms of coenzyme Q, such as Coenzyme Q10. The primary source of Coenzyme Q6 biosynthesis occurs in the mitochondria of eukaryotic cells, specifically in organisms like Saccharomyces cerevisiae (yeast) and various animal tissues .

Synthesis Analysis

The biosynthesis of Coenzyme Q6 involves multiple enzymatic steps and requires several proteins encoded by nuclear genes. The key enzymes involved include:

  • Coq1: Synthesizes the polyisoprenoid tail.
  • Coq3 to Coq9: These proteins facilitate various modifications to convert para-hydroxybenzoate into Coenzyme Q6.

Synthesis Steps:

  1. Condensation: The process begins with the condensation of an activated polyisoprenoid tail with para-hydroxybenzoate.
  2. Hydroxylation and Methylation: Subsequent reactions involve hydroxylation and methylation steps catalyzed by specific enzymes.
  3. Formation of the CoQ Synthome: A multi-protein complex termed the CoQ synthome is formed, which plays a critical role in assembling the final product .
Molecular Structure Analysis

The molecular structure of Coenzyme Q6 consists of:

  • A quinone head group, which is redox-active.
  • A polyisoprenoid tail composed of six isoprene units that contribute to its hydrophobic properties.

Structural Characteristics:

  • The quinone moiety allows for electron transfer during oxidative phosphorylation.
  • The long hydrophobic tail facilitates membrane integration, essential for its function within the mitochondrial inner membrane .
Chemical Reactions Analysis

Coenzyme Q6 participates in several critical biochemical reactions:

  1. Electron Transport Chain: It acts as an electron carrier between complexes I/II and III in the mitochondrial electron transport chain.
  2. Redox Reactions: The quinone structure enables CoQ6 to undergo oxidation-reduction reactions, crucial for ATP production.

Reaction Mechanism:

  • In the presence of ferredoxin reductase and ferredoxin, CoQ6 can reduce various substrates through a series of enzymatic reactions that follow Michaelis–Menten kinetics .
Mechanism of Action

The mechanism by which Coenzyme Q6 exerts its effects primarily revolves around its role in cellular respiration:

  • It accepts electrons from dehydrogenases (complex I and II) and transfers them to complex III.
  • This electron transfer is coupled with proton pumping across the mitochondrial membrane, contributing to the proton gradient necessary for ATP synthesis.

Data Insights:

  • Experimental data indicate that the activity of CoQ6 can be modulated by various factors including substrate concentration and enzyme availability .
Physical and Chemical Properties Analysis

Coenzyme Q6 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 590 Da.
  • Solubility: Highly hydrophobic due to its long isoprenoid tail; soluble in organic solvents but not in water.
  • Redox Potential: Exhibits a significant redox potential allowing it to participate effectively in electron transport processes.

Stability:

  • The stability of CoQ6 can be affected by environmental factors such as pH and temperature; it remains stable under physiological conditions but may degrade under extreme conditions .
Applications

Coenzyme Q6 has several significant applications in both research and clinical settings:

  1. Bioenergetics Research: It serves as a model compound for studying mitochondrial function and energy metabolism.
  2. Therapeutic Potential: Due to its antioxidant properties, it has been explored for potential benefits in treating conditions related to oxidative stress such as neurodegenerative diseases.
  3. Nutritional Supplementation: As a dietary supplement, it is used to support mitochondrial health and improve energy levels.

Clinical Relevance:

Molecular Structure and Biochemical Properties of Coenzyme Q6

Chemical Architecture: Isoprenoid Tail and Benzoquinone Head Group

Coenzyme Q6 (CoQ6), a member of the ubiquinone family, features a bipartite structure comprising a redox-active benzoquinone ring and a hydrophobic polyisoprenoid tail. The benzoquinone head group (2,3-dimethoxy-5-methyl-1,4-benzoquinone) undergoes reversible reduction to ubiquinol (CoQ6H2), enabling electron shuttling. The tail consists of six isoprene units (C₃₀), conferring extreme hydrophobicity and membrane anchoring. This structural duality facilitates CoQ6’s integration into lipid bilayers while positioning the quinone moiety for electron transfer. The tail length—species-specific and conserved evolutionarily—optimizes interactions within mitochondrial membranes. In Saccharomyces cerevisiae, CoQ6 predominates, whereas humans produce CoQ10 (10 isoprene units) [1] [5].

Table 1: Structural Features of Coenzyme Q6

ComponentChemical PropertiesFunctional Role
Benzoquinone Head2,3-dimethoxy-5-methyl-1,4-benzoquinone; redox cycles between quinone, semiquinone, and hydroquinoneElectron acceptance/donation; antioxidant activity
Isoprenoid Tail6 isoprene units (C₃₀); fully saturatedMembrane anchoring; hydrophobicity; determines subcellular localization
Overall MoleculeMolecular weight: 563.8 g/mol; logP > 20Integration into lipid bilayers; electron carrier between respiratory complexes

Enzymatic Mechanisms of COQ6 Monooxygenase in Ubiquinone Biosynthesis

CoQ6 biosynthesis requires the monooxygenase COQ6, which catalyzes regioselective hydroxylation at the C5 position of the benzoquinone ring precursor, 3-hexaprenyl-4-hydroxyphenol (4-HP6). This FAD-dependent reaction consumes molecular oxygen and reducing equivalents (see 1.4) [4] [9]. COQ6 additionally mediates C4-deamination when para-aminobenzoic acid (pABA) substitutes 4-hydroxybenzoate as the aromatic precursor. Here, COQ6 hydroxylates C4, triggering amino group expulsion and forming 4-HP6. This dual activity—hydroxylation and deamination—is rare among flavin monooxygenases and underscores COQ6’s catalytic versatility [7].

Key mechanistic insights include:

  • Oxygen Dependency: ¹⁸O₂ labeling confirms incorporation of molecular oxygen into C5/C4 [7].
  • Substrate Channeling: Mutations (e.g., G248R/L382E) obstruct substrate access to the active site, abolishing activity [4].
  • Protein Partnerships: COQ9 stabilizes COQ6, enhancing deamination efficiency, likely via conformational optimization [7].

Structural Homology Modeling of COQ6 Protein Family

COQ6 belongs to the Class A flavoprotein monooxygenase family. Homology models of S. cerevisiae and human COQ6, built using templates like p-hydroxybenzoate hydroxylase (PHBH; PDB: 1PBE), reveal conserved FAD-binding domains and substrate-access channels. Key features include:

  • Core Architecture: A Rossmann fold for FAD binding and a substrate-binding pocket adjacent to the isoalloxazine ring of FAD [4].
  • Substrate Channel: A hydrophobic tunnel accommodates the isoprenoid tail of 4-HP6. Mutagenesis (e.g., G248R) narrows this channel, impeding substrate entry [4].
  • Family Insert Region: A 35-residue insertion unique to COQ6 homologs may regulate protein-protein interactions within the CoQ metabolon [9].

Table 2: Structural Determinants of COQ6 via Homology Modeling

Structural ElementPredicted FunctionExperimental Validation
FAD-Binding DomainRossmann fold; binds FAD via GDG motifFAD co-purification with COQ6; loss of function in GXGXXG mutants
Substrate Access ChannelHydrophobic tunnel for isoprenoid tail insertionChannel-blocking mutations (e.g., G248R) reduce activity by >90% [4]
Catalytic PocketPolar residues for substrate positioning near FADDocking simulations show 4-HP6 C5 positioned <4 Å from FAD C4a [4]
Family InsertUnknown; potentially mediates CoQ complex assemblyTruncation studies show retained hydroxylase activity but altered complex stability [9]

FAD Cofactor Dependency and Redox Dynamics

COQ6 strictly requires FAD as a cofactor, reduced via a ferredoxin (FDX2)/ferredoxin reductase (FDXR) couple—not NAD(P)H. Electrons flow as:NADPH → FDXR → FDX2 → COQ6-FAD → O₂ → SubstrateThis system regenerates FADH₂ for oxygen activation, forming FAD-OOH, which hydroxylates 4-HP6 [9]. Key dynamics include:

  • Cofactor Affinity: COQ6 binds FAD tightly (Kd ~ 0.1 μM), though C-terminal truncations improve stability without altering kinetics [9].
  • Electron Transfer: Cytochrome c competition assays confirm FDX2 donates electrons directly to COQ6 only when substrate is bound [9].
  • Kinetic Parameters: For ancestral COQ6, kcat = 14–17 min⁻¹ and KM = 23–28 μM for 4-HP6 [9].

Table 3: Redox System Supporting COQ6 Activity

ComponentRole in COQ6 CatalysisFunctional Evidence
Flavin Adenine Dinucleotide (FAD)Oxygen activation; substrate hydroxylationActivity loss upon FAD depletion; FAD-OOH intermediate detected spectroscopically
Ferredoxin Reductase (FDXR)Transfers electrons from NADPH to ferredoxinNADPH oxidation only in presence of FDX2 and COQ6/substrate [9]
Ferredoxin 2 (FDX2)Single-electron shuttle to COQ6-bound FADFDX2 reduction by FDXR; electron diversion from cytochrome c by COQ6/substrate [9]
Molecular OxygenTerminal electron acceptor; hydroxyl group source¹⁸O₂ incorporation into CoQ6 [7]

This intricate redox partnership ensures regioselective hydroxylation, underscoring COQ6’s specialization within ubiquinone biosynthesis.

Properties

CAS Number

1065-31-2

Product Name

Coenzyme Q6

IUPAC Name

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C39H58O4

Molecular Weight

590.9 g/mol

InChI

InChI=1S/C39H58O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+

InChI Key

GXNFPEOUKFOTKY-LPHQIWJTSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

coenzyme Q6
CoQ6
ubiquinone 6

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

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